molecular formula C10H12O5 B6264654 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid CAS No. 187752-49-4

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B6264654
CAS No.: 187752-49-4
M. Wt: 212.20 g/mol
InChI Key: WVZWBFAZRSHDQA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with glyoxylic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:

  • Dissolve 3,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol.
  • Add glyoxylic acid to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 2-(3,5-dimethoxyphenyl)-2-oxoacetic acid or 2-(3,5-dimethoxyphenyl)acetic acid.

    Reduction: Formation of 2-(3,5-dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid
  • 2-(3,4,5-Trimethoxyphenyl)acetic acid

Comparison: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both methoxy and hydroxyacetic acid moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

187752-49-4

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

WVZWBFAZRSHDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)O)OC

Purity

95

Origin of Product

United States

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